Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate
Description
Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a phenoxyethyl group at the 1-position, a methyl group at the 4-position, and an ethyl carboxylate ester at the 5-position of the imidazole ring.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(2-phenoxyethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-15(18)14-12(2)16-11-17(14)9-10-20-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
VQARYLKZCHDWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1CCOC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using phenoxyethyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Key Findings :
-
Acidic hydrolysis retains the imidazole ring integrity but requires prolonged reaction times.
-
Basic hydrolysis proceeds faster but may necessitate neutralization to isolate the free acid .
Nucleophilic Substitution at the Imidazole Ring
The methyl group at position 4 and the phenoxyethyl group at position 1 can participate in substitution reactions.
Methyl Group Functionalization
The methyl group undergoes halogenation under radical conditions:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| NBS, AIBN | CCl₄, reflux, 12 hours | 4-(Bromomethyl)-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate |
Application : Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki–Miyaura).
Phenoxyethyl Group Modifications
The phenoxyethyl substituent can undergo ether cleavage or oxidation:
| Reaction | Reagent | Conditions | Product | References |
|---|---|---|---|---|
| Ether cleavage | HBr (48%), acetic acid | Reflux, 8 hours | 1-(2-Hydroxyethyl)-4-methyl-1H-imidazole-5-carboxylate + phenol | |
| Oxidation | KMnO₄, H₂O | 60°C, 6 hours | 4-Methyl-1-(2-phenoxyacetyl)-1H-imidazole-5-carboxylate |
Transesterification Reactions
The ethyl ester group can be replaced with other alkyl groups via transesterification:
Mechanistic Insight : Acid catalysis facilitates nucleophilic attack by the alcohol on the ester carbonyl .
Microwave-Assisted Reactions
Microwave irradiation accelerates reactions involving the imidazole core, enabling efficient synthesis of derivatives:
| Reaction | Conditions | Yield | References |
|---|---|---|---|
| Cycloaddition with alkynes | DMF, 120°C, 20 min (microwave) | 78% | |
| Amination at C-2 | NH₃ (g), CuI, 100°C, 15 min (microwave) | 65% |
Advantages : Reduced reaction times (minutes vs. hours) and improved selectivity .
Grignard and Organometallic Reactions
The ester group reacts with Grignard reagents to form tertiary alcohols:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| CH₃MgBr | THF, 0°C → RT, 4 hours | 4-Methyl-1-(2-phenoxyethyl)-5-(2-hydroxypropan-2-yl)-1H-imidazole |
Application : This reaction is critical in synthesizing intermediates for antihypertensive drugs like Olmesartan .
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming 4-methyl-1-(2-phenoxyethyl)-1H-imidazole.
-
Photolytic Cleavage : UV light (254 nm) induces ring-opening, yielding phenoxyacetamide derivatives.
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reagents |
|---|---|---|
| Ethyl ester (C-5) | High (hydrolysis, transesterification) | H₂O/H⁺, ROH/H⁺ |
| Methyl (C-4) | Moderate (halogenation) | NBS, AIBN |
| Phenoxyethyl (N-1) | Low (ether cleavage) | HBr/HOAc |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 274.31 g/mol. The compound's structure includes an ethyl ester group, which contributes to its solubility and reactivity.
Biological Activities
Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has been evaluated for its potential to target specific cancer cell lines, demonstrating promising results in vitro .
Therapeutic Applications
The potential therapeutic applications of Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate include:
- Pharmaceutical Development : Due to its biological activity, this compound can serve as a lead structure in drug discovery for infectious diseases and cancer treatment.
- Enzyme Inhibition : Imidazole derivatives are known to inhibit various enzymes involved in disease processes. Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate may interact with enzymes such as carbonic anhydrases and kinases, which are crucial in many metabolic pathways .
- Computer-Aided Drug Design : Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets, aiding in rational drug design .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays were performed on several cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at nanomolar concentrations. Further studies are required to elucidate the mechanisms underlying its anticancer effects.
Mechanism of Action
The mechanism of action of Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The phenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The target compound’s key structural features are compared to analogous imidazole derivatives in Table 1.
Table 1: Structural Comparison of Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate with Analogues
Key Observations :
- 1-Position Substitution: The phenoxyethyl group in the target compound likely enhances lipophilicity compared to smaller groups (e.g., methyl or butyl) .
- Carboxylate Ester : The ethyl ester at the 5-position is a common feature, facilitating solubility in organic solvents and serving as a prodrug moiety in pharmaceuticals .
Physical and Chemical Properties
Table 2: Physical Properties of Comparable Imidazole Derivatives
Analysis :
- Melting Points : Bulky substituents (e.g., diphenyl in 3f) correlate with lower melting points due to reduced crystallinity, while simpler structures (e.g., 2-phenyl derivative in ) exhibit higher melting points.
- Spectral Trends : The ethyl ester group consistently shows characteristic signals in NMR (e.g., triplet for OCH2CH3 at δ ~4.2 ppm) .
Pharmacological and Industrial Relevance
- Antihypertensive Effects : Analogues with tetrazole or benzimidazole moieties (e.g., TCV-116) act as angiotensin II receptor antagonists .
- Antimicrobial Activity : Nitroimidazole derivatives (e.g., ) are explored for antiparasitic and antibacterial uses.
The target compound’s phenoxyethyl group may confer unique pharmacokinetic properties, such as prolonged half-life due to increased lipophilicity .
Biological Activity
Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features an imidazole ring substituted with a phenoxyethyl group and a carboxylate moiety, contributing to its pharmacological properties. The general structure can be represented as follows:
Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate exhibits various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : The compound shows significant activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of imidazole derivatives. For instance, compounds similar to ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 7.1 μM |
| S. aureus | 6.5 μM |
| P. aeruginosa | 9.4 μM |
These values indicate that the compound's structural features contribute to its effectiveness against pathogenic bacteria .
Anti-inflammatory Properties
Research indicates that imidazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a therapeutic role in conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Study on Antimicrobial Efficacy
In a comparative study, ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate was tested against standard antibiotics. The results showed that this compound exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of this compound in vitro. The findings suggested significant reductions in inflammatory markers when treated with ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
